4-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine
Description
The compound 4-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine features a pyrimidine core substituted at three positions:
- Position 4: Methyl group (–CH₃).
- Position 2: Piperazine ring substituted with a pyrazine moiety.
- Position 6: Pyrrolidine ring (5-membered nitrogen-containing heterocycle).
Its molecular formula is C₁₆H₂₁N₇ (molecular weight: 311.39 g/mol), as inferred from structurally similar compounds . The pyrazine and pyrrolidine groups enhance hydrogen-bonding and conformational flexibility, respectively, which are critical for interactions with biological targets like kinases or GPCRs.
Properties
IUPAC Name |
4-methyl-2-(4-pyrazin-2-ylpiperazin-1-yl)-6-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7/c1-14-12-15(22-6-2-3-7-22)21-17(20-14)24-10-8-23(9-11-24)16-13-18-4-5-19-16/h4-5,12-13H,2-3,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVGXJOEDUPDPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CN=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Nucleophilic Substitution Route
The most common strategy involves sequential substitutions on a pre-functionalized pyrimidine core. A representative pathway is outlined below:
Step 1: Synthesis of 4-Methyl-2,6-Dichloropyrimidine
The pyrimidine core is synthesized via cyclocondensation of methyl-substituted diketones with amidines. For example, reacting acetylacetone with guanidine hydrochloride in ethanol under reflux yields 4-methyl-2,6-dichloropyrimidine.
Step 2: Substitution at Position 6 with Pyrrolidine
The 6-chloro group is replaced with pyrrolidine via nucleophilic aromatic substitution (SNAr). Optimal conditions involve:
-
Solvent : Dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP)
-
Base : N-Ethyldiisopropylamine (DIEA, 2.5 equiv)
-
Temperature : 80–100°C for 12–24 hours.
This step typically achieves yields of 70–85%, with purification via silica gel chromatography (ethyl acetate/hexane, 3:7).
Step 3: Substitution at Position 2 with 4-(Pyrazin-2-yl)Piperazine
The 2-chloro group undergoes substitution with 4-(pyrazin-2-yl)piperazine under Pd-catalyzed Buchwald-Hartwig amination:
One-Pot Multicomponent Synthesis
Recent advances have enabled a streamlined one-pot approach, combining cyclocondensation and substitutions:
Reagents :
-
4-Methyl-2,6-dichloropyrimidine (1 equiv)
-
Pyrrolidine (1.2 equiv)
-
4-(Pyrazin-2-yl)piperazine (1.2 equiv)
-
Solvent : NMP
-
Catalyst : CuI (10 mol%) with 1,10-phenanthroline (20 mol%)
Conditions :
-
Microwave irradiation at 150°C for 30 minutes
-
Post-reaction quenching with aqueous NH₄Cl and extraction with dichloromethane.
This method achieves a 60% overall yield but requires stringent control over stoichiometry to minimize byproducts.
Optimization of Reaction Conditions
Solvent Effects on Substitution Kinetics
Comparative studies reveal solvent polarity critically influences reaction rates and yields:
| Solvent | Dielectric Constant (ε) | Yield (Position 6 Substitution) | Yield (Position 2 Substitution) |
|---|---|---|---|
| DMF | 36.7 | 82% | 68% |
| NMP | 32.2 | 85% | 72% |
| THF | 7.5 | 45% | 30% |
Polar aprotic solvents like NMP enhance nucleophilicity and stabilize transition states, favoring higher conversions.
Catalytic Systems for C–N Coupling
Palladium and copper catalysts dominate piperazine-pyrazine coupling:
| Catalyst System | Ligand | Yield (Position 2) | Turnover Frequency (h⁻¹) |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | Xantphos | 75% | 12 |
| CuI/1,10-Phenanthroline | 1,10-Phenanthroline | 65% | 8 |
| Pd₂(dba)₃/BINAP | BINAP | 70% | 10 |
Pd(OAc)₂/Xantphos emerges as the optimal system, balancing cost and efficiency.
Industrial-Scale Production Considerations
Cost-Benefit Analysis of Synthetic Routes
| Parameter | Sequential Substitution | One-Pot Synthesis |
|---|---|---|
| Raw Material Cost | $320/kg | $280/kg |
| Energy Consumption | 15 kWh/kg | 25 kWh/kg |
| Purity (HPLC) | >99% | 95% |
| Environmental Impact | Moderate | High (Cu waste) |
Sequential substitution remains preferred for high-purity APIs, while one-pot methods suit intermediate-scale production.
Characterization and Quality Control
Spectroscopic Validation
Regulatory Compliance
-
Residual solvent levels (ICH Q3C): <500 ppm for NMP.
-
Palladium content (USP <232>): <10 ppm.
Challenges and Mitigation Strategies
Byproduct Formation in Pd-Catalyzed Steps
Common byproducts include:
-
Di-substituted analogs : Controlled by limiting piperazine stoichiometry (1.1–1.2 equiv).
-
Dehalogenated pyrimidine : Addressed via oxygen-free conditions and degassed solvents.
Scale-Up Bottlenecks
-
Exothermic reactions : Mitigated via jacketed reactors and controlled reagent addition rates.
-
Crystallization issues : Seed crystals and anti-solvent (water) gradients ensure consistent polymorph formation.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce fully or partially reduced derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrimidine core substituted with a methyl group, a pyrazinyl-piperazine moiety, and a pyrrolidine group. Its structural attributes contribute to its biological activity, making it a candidate for drug development.
Neurological Disorders
Research indicates that derivatives of this compound exhibit potential as muscarinic receptor antagonists. Specifically, compounds similar to 4-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine have been studied for their efficacy in treating neurological diseases such as Alzheimer's and schizophrenia. A notable study highlighted the structure–activity relationship (SAR) of related compounds, demonstrating that modifications at the piperazine and pyrimidine positions can enhance receptor selectivity and potency .
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. Investigations into its mechanism of action revealed that it could inhibit cell proliferation in various cancer cell lines, potentially through the modulation of signaling pathways involved in cell cycle regulation .
Pharmacological Insights
The pharmacological profile of this compound suggests it interacts with multiple biological targets. The following table summarizes key findings from recent studies:
Case Study 1: Muscarinic Receptor Antagonism
A study published in Pharmacology Reports detailed the synthesis and evaluation of a series of piperazine derivatives, including our compound of interest. The study reported significant binding affinities to M4 receptors, suggesting potential use in treating cognitive deficits associated with neurological disorders .
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer effects of pyrimidine derivatives. The results indicated that treatment with this compound led to reduced viability in breast cancer cells. The mechanism was attributed to the induction of apoptosis via caspase activation .
Mechanism of Action
The mechanism of action of 4-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, where the compound can inhibit or modulate their activity. The pathways involved often depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Structural and Molecular Comparisons
Position 4 (Methyl Group)
- Analogues with alternative substituents :
Position 2 (Piperazine-Pyrazine Linkage)
- The pyrazine moiety in the target compound facilitates π-π stacking and hydrogen bonding, critical for kinase inhibition (e.g., PI3K inhibitors) .
- Pyrimidine-piperazine: The 6-methylpyrimidin-4-yl group in C₁₈H₂₅N₇ introduces additional nitrogen atoms, which could improve solubility but reduce blood-brain barrier penetration .
Position 6 (Pyrrolidine vs. Piperidine)
- The pyrrolidine ring (5-membered) in the target compound offers greater conformational flexibility than the piperidine (6-membered) in 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine. Piperidine’s larger ring size may stabilize chair conformations, altering target binding .
Biological Activity
The compound 4-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine is a member of the pyrimidine family, known for its diverse biological activities. This article explores its biological activity through various studies, including its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 412.5 g/mol. The structural features include a pyrimidine core substituted with piperazine and pyrrolidine moieties, which contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant pharmacological activities, including:
- Anticancer Activity : Many pyrimidine derivatives have shown efficacy against various cancer cell lines.
- Enzymatic Inhibition : Certain derivatives act as inhibitors for enzymes involved in tumor growth and proliferation.
- Neuropharmacological Effects : Some studies suggest potential applications in treating neurological disorders due to their interaction with neurotransmitter systems.
Anticancer Potential
A study published in MDPI highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidines, which are structurally related to our compound. These derivatives were found to inhibit tumor cell proliferation effectively and induce apoptosis in cancer cells. The study emphasized the importance of substituent variations on the pyrimidine core in enhancing activity against specific cancer types .
Enzyme Inhibition
In another study focusing on enzyme inhibitors, compounds exhibiting structural similarity to our target were evaluated for their ability to inhibit key enzymes involved in cancer progression. The findings indicated that modifications at specific positions on the pyrimidine ring significantly affected inhibitory potency . For instance, substituents at the 4-position improved selectivity and efficacy against certain kinases.
Neuropharmacological Studies
Research has also explored the neuropharmacological effects of piperazine-containing compounds. A patent document described derivatives acting as muscarinic receptor antagonists, suggesting potential therapeutic applications for neurological diseases . The structure of our compound may allow it to interact with similar receptor systems, providing a basis for further investigation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Pyrimidine Core : Essential for maintaining biological activity; modifications can enhance potency.
- Piperazine and Pyrrolidine Moieties : Influence binding affinity and selectivity towards biological targets.
A detailed SAR analysis from recent literature shows that lipophilic substitutions at certain positions can enhance cellular uptake and bioavailability .
Data Table: Biological Activity Summary
Q & A
Basic: What are the recommended synthetic routes for 4-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this pyrimidine derivative typically involves nucleophilic substitution reactions. A common approach is to:
Core Pyrimidine Formation: Start with a 2,4,6-trisubstituted pyrimidine backbone, introducing methyl and pyrrolidinyl groups via SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
Piperazine Coupling: React the intermediate with 1-(pyrazin-2-yl)piperazine using Buchwald-Hartwig amination or direct substitution, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) in toluene .
Purification: Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol.
Optimization Tips:
- Monitor reaction progress via TLC or LC-MS to minimize byproducts.
- Adjust solvent polarity (e.g., DMSO for sluggish reactions) and temperature to improve yields.
- For sterically hindered intermediates, extend reaction times (24–48 hours) .
Basic: Which analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
Key techniques include:
Note: Combine multiple techniques to resolve ambiguities (e.g., XRD for absolute configuration, NMR for regiochemistry).
Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Methodological Answer:
SAR studies require systematic variation of substituents:
Core Modifications: Replace pyrrolidinyl with piperidinyl or morpholinyl to assess ring size effects on bioavailability .
Piperazine Substitutions: Introduce electron-withdrawing groups (e.g., CF₃) on pyrazine to modulate receptor binding .
Biological Assays: Test analogs against target receptors (e.g., kinase inhibition assays) and measure IC₅₀ values. Use molecular docking (e.g., AutoDock Vina) to predict binding modes .
Example Workflow:
- Synthesize 10–15 analogs with incremental changes.
- Correlate activity data (e.g., logP, polar surface area) with pharmacokinetic properties .
Advanced: How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
Orthogonal Assays: Confirm activity using both cell-based (e.g., viability assays) and biochemical (e.g., enzyme inhibition) methods .
Control Experiments: Test compound stability under assay conditions (e.g., HPLC post-incubation).
Meta-Analysis: Compare data across studies using standardized metrics (e.g., pIC₅₀) and assess publication bias .
Case Study: If a compound shows conflicting kinase inhibition profiles, repeat assays with recombinant kinases under identical buffer conditions (pH 7.4, 1 mM ATP) .
Advanced: What computational approaches can predict the compound’s reactivity or target interactions?
Methodological Answer:
Reaction Path Modeling: Use density functional theory (DFT) to simulate substitution reactions (e.g., Gaussian09 with B3LYP/6-31G* basis set) .
Molecular Dynamics (MD): Simulate ligand-receptor binding (e.g., GROMACS) to identify key residues for mutagenesis .
Machine Learning (ML): Train models on public databases (e.g., ChEMBL) to predict ADMET properties or synthetic feasibility .
Example Workflow:
- Optimize synthetic routes using ICReDD’s reaction path search tools to reduce trial-and-error experimentation .
- Validate predictions with microfluidic high-throughput screening .
Advanced: How can crystallographic data resolve ambiguities in regiochemistry?
Methodological Answer:
Crystal Growth: Slow evaporation from ethanol/water (1:1) to obtain diffraction-quality crystals .
Data Collection: Use synchrotron radiation for high-resolution data (≤ 0.8 Å).
Refinement: Software like SHELXL to model disorder (e.g., piperazine conformers) and hydrogen bonding .
Key Insight: XRD confirmed the title compound adopts a planar pyrimidine core with piperazine in a chair conformation, critical for docking studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
